molecular formula C24H21FN2O4 B11002840 (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone

(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone

Cat. No.: B11002840
M. Wt: 420.4 g/mol
InChI Key: AXWUSAWLWAISIO-UHFFFAOYSA-N
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Description

The compound (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of benzofuran, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperazine and furan groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include 2-fluorophenylpiperazine , benzofuran derivatives , and furan-2-carboxylic acid . Reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability. The use of automated reactors and in-line monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Nucleophiles such as or under basic conditions.

Major Products

The major products formed from these reactions include ketones , alcohols , and substituted aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone is studied for its potential as a pharmacological agent . It may exhibit binding affinity to certain receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential . It may have applications in treating neurological disorders or inflammatory diseases due to its interaction with specific molecular targets.

Industry

In industry, this compound can be used in the development of advanced materials . Its structural properties make it suitable for applications in organic electronics and photovoltaics .

Mechanism of Action

The mechanism of action of (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves its interaction with molecular targets such as receptors or enzymes . The compound may bind to these targets, modulating their activity and leading to biological effects . The pathways involved could include signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (4-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone
  • (4-{[4-(2-Methylphenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone

Uniqueness

The uniqueness of (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone lies in its fluorine substitution , which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H21FN2O4

Molecular Weight

420.4 g/mol

IUPAC Name

[4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H21FN2O4/c25-18-4-1-2-5-19(18)27-11-9-26(10-12-27)14-16-20(28)7-8-21-23(16)17(15-31-21)24(29)22-6-3-13-30-22/h1-8,13,15,28H,9-12,14H2

InChI Key

AXWUSAWLWAISIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C5=CC=CC=C5F

Origin of Product

United States

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